Salafibrate
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Overview
Description
Salafibrate is a fibric acid derivative used primarily in the treatment of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is known for its ability to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, making it a valuable therapeutic agent in managing cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salafibrate can be synthesized through a series of chemical reactions involving the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Salafibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed.
Major Products Formed
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Salafibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Employed in clinical trials to evaluate its efficacy in managing hyperlipidemia and preventing cardiovascular diseases.
Industry: Utilized in the formulation of lipid-lowering medications
Mechanism of Action
Salafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, enhanced fatty acid oxidation, and reduced triglyceride levels. This mechanism helps in lowering serum lipid levels and improving cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative with similar lipid-lowering properties.
Fenofibrate: A widely used fibric acid derivative known for its potent effects on triglyceride and HDL cholesterol levels
Uniqueness of Salafibrate
This compound is unique in its specific activation of PPARα and its ability to significantly increase HDL cholesterol levels while effectively reducing triglycerides. This makes it a valuable therapeutic option for patients with mixed dyslipidemia .
Properties
CAS No. |
64496-66-8 |
---|---|
Molecular Formula |
C32H32Cl2O10 |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
1,3-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]propan-2-yl 2-acetyloxybenzoate |
InChI |
InChI=1S/C32H32Cl2O10/c1-20(35)41-27-9-7-6-8-26(27)28(36)42-25(18-39-29(37)31(2,3)43-23-14-10-21(33)11-15-23)19-40-30(38)32(4,5)44-24-16-12-22(34)13-17-24/h6-17,25H,18-19H2,1-5H3 |
InChI Key |
GVOWJSGFINMTQK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
64496-66-8 | |
Origin of Product |
United States |
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